molecular formula C13H19BrO B8386337 1-Bromo-3-(1-hydroxyhept-1-yl)benzene

1-Bromo-3-(1-hydroxyhept-1-yl)benzene

Cat. No.: B8386337
M. Wt: 271.19 g/mol
InChI Key: GOOGZJTVBQRECY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-hydroxyhept-1-yl)benzene is a brominated aromatic compound featuring a hydroxy-substituted heptyl chain at the meta position. Its molecular formula is C₁₃H₁₉BrO (molecular weight: 277.19 g/mol). The hydroxyl group on the heptyl chain enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar or halogenated analogs.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

1-(3-bromophenyl)heptan-1-ol

InChI

InChI=1S/C13H19BrO/c1-2-3-4-5-9-13(15)11-7-6-8-12(14)10-11/h6-8,10,13,15H,2-5,9H2,1H3

InChI Key

GOOGZJTVBQRECY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C1=CC(=CC=C1)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Bromobenzenes

Substituent Diversity and Functional Group Effects

The table below compares 1-Bromo-3-(1-hydroxyhept-1-yl)benzene with analogous bromobenzenes, highlighting substituent effects on properties and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight Key Characteristics References
This compound 1-Hydroxyheptyl C₁₃H₁₉BrO 277.19 High polarity due to hydroxyl; potential for hydrogen bonding and aqueous solubility. N/A (Target)
1-Bromo-3-(hexyloxy)benzene Hexyloxy C₁₂H₁₇BrO 257.17 Ether linkage reduces polarity; synthesized via nucleophilic substitution .
1-Bromo-3-(trifluoromethoxy)benzene Trifluoromethoxy C₇H₄BrF₃O 241.00 Electron-withdrawing group enhances electrophilicity; used in Pd-catalyzed cross-couplings .
1-Bromo-3-(1,1-difluoropropyl)benzene 1,1-Difluoropropyl C₉H₉BrF₂ 235.07 Fluorination increases lipophilicity and metabolic stability .
1-Bromo-3-(3-bromoprop-1-yn-1-yl)benzene Propargyl bromide C₉H₆Br₂ 265.95 Alkyne moiety enables click chemistry; high reactivity in cycloadditions .
1-Bromo-3-(cyclopropylmethoxy)benzene Cyclopropylmethoxy C₁₀H₁₁BrO 227.10 Rigid cyclopropane ring may influence conformational stability .

Physicochemical Properties

  • Polarity : The hydroxyl group in the target compound confers higher polarity (logP ~2.8 estimated) compared to ether (logP ~3.5) or trifluoromethoxy (logP ~3.0) analogs.
  • Thermal Stability : Fluorinated derivatives (e.g., trifluoromethoxy, difluoropropyl) exhibit enhanced thermal stability due to strong C-F bonds .
  • Reactivity : Propargyl-substituted bromobenzenes (e.g., C₉H₆Br₂) undergo rapid [2+2] or [2+4] cycloadditions, whereas hydroxy/heptyl derivatives may participate in esterification or etherification .

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